molecular formula C10H10N4S B5143260 5,7-DIMETHYL-3-(PROP-2-YN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE

5,7-DIMETHYL-3-(PROP-2-YN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE

Cat. No.: B5143260
M. Wt: 218.28 g/mol
InChI Key: IVNJHAGTZMOPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-DIMETHYL-3-(PROP-2-YN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-3-(PROP-2-YN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing the triazole and pyrimidine moieties. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-3-(PROP-2-YN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5,7-DIMETHYL-3-(PROP-2-YN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-3-(PROP-2-YN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(PROP-2-YN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE
  • 3-(3-CHLOROPROP-2-EN-1-YLSULFANYL)-5H-TRIAZINO[1,2,4]TRIAZINO

Uniqueness

5,7-DIMETHYL-3-(PROP-2-YN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE is unique due to its specific substitution pattern and the presence of the prop-2-yn-1-ylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5,7-dimethyl-3-prop-2-ynylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-4-5-15-10-13-12-9-11-7(2)6-8(3)14(9)10/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNJHAGTZMOPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.